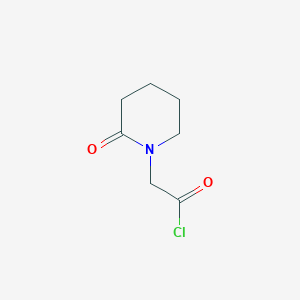

(2-Oxopiperidin-1-yl)acetyl chloride

Description

Properties

IUPAC Name |

2-(2-oxopiperidin-1-yl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO2/c8-6(10)5-9-4-2-1-3-7(9)11/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYWVPALKPYZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: (2-Oxopiperidin-1-yl)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Oxopiperidin-1-yl)acetyl chloride, a reactive chemical intermediate of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct data for this compound, this guide focuses on its synthesis from its corresponding carboxylic acid, predicted physicochemical properties, and potential applications based on the structural motifs present.

Chemical Identification

A specific CAS (Chemical Abstracts Service) number for (2-Oxopiperidin-1-yl)acetyl chloride could not be located in publicly available databases. However, its immediate precursor is well-characterized:

| Compound Name | CAS Number |

| (2-Oxopiperidin-1-yl)acetic acid | 72253-28-2 |

This guide will proceed with the technical details based on the synthesis from this known starting material.

Synthesis

(2-Oxopiperidin-1-yl)acetyl chloride is synthesized from (2-Oxopiperidin-1-yl)acetic acid via the conversion of the carboxylic acid functional group to an acyl chloride. This is a standard transformation in organic synthesis, typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a general method for the preparation of (2-Oxopiperidin-1-yl)acetyl chloride.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |

| (2-Oxopiperidin-1-yl)acetic acid | C₇H₁₁NO₃ | 157.17 | Starting Material |

| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | Chlorinating Agent |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalyst |

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), add (2-Oxopiperidin-1-yl)acetic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) to dissolve the starting material.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred solution at room temperature.

-

Add a catalytic amount (1-2 drops) of anhydrous N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 40°C) and monitor for completion using an appropriate analytical technique (e.g., thin-layer chromatography of a quenched aliquot).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure. Caution: This step should be performed in a well-ventilated chemical fume hood as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are corrosive and toxic gases.

-

The resulting crude (2-Oxopiperidin-1-yl)acetyl chloride is typically obtained as an oil and, due to its reactivity, is often used immediately in subsequent synthetic steps without further purification.

Synthesis Workflow

Caption: Synthetic workflow for (2-Oxopiperidin-1-yl)acetyl chloride.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of (2-Oxopiperidin-1-yl)acetyl chloride. These are estimates based on its chemical structure and the properties of similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₇H₁₀ClNO₂ |

| Molecular Weight | 175.61 g/mol |

| Appearance | Predicted to be a colorless to pale yellow liquid. |

| Boiling Point | Expected to be significantly higher than simple acyl chlorides due to increased molecular weight and polarity, though it may decompose upon heating. |

| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and diethyl ether. It will react with protic solvents like water and alcohols. |

| Stability | Moisture-sensitive; will hydrolyze to the corresponding carboxylic acid in the presence of water. |

Applications in Research and Drug Development

(2-Oxopiperidin-1-yl)acetyl chloride is a valuable building block for the synthesis of more complex molecules. The acyl chloride moiety is highly reactive towards nucleophiles, allowing for the facile introduction of the (2-oxopiperidin-1-yl)acetyl group into various scaffolds.

The 2-oxopiperidine (also known as δ-valerolactam) ring system is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. Derivatives of this scaffold have been investigated for a variety of therapeutic applications.

Potential Logical Relationships in Drug Design

Caption: Logical workflow for drug discovery using the target compound.

Potential Signaling Pathway Interactions

Given that the piperidine ring is a common feature in many central nervous system (CNS) active drugs, derivatives synthesized from (2-Oxopiperidin-1-yl)acetyl chloride could potentially modulate various neuronal signaling pathways. For example, these derivatives could be designed to target G-protein coupled receptors (GPCRs), which are a large family of transmembrane receptors involved in a multitude of physiological processes.

Generic GPCR Signaling Pathway

Technical Guide: (2-Oxopiperidin-1-yl)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Oxopiperidin-1-yl)acetyl chloride, a reactive chemical intermediate of interest in medicinal chemistry and drug development. This document details its molecular characteristics, a protocol for its synthesis, and explores the potential biological significance of the 2-oxopiperidine scaffold, particularly in the context of nootropic activity.

Core Molecular Data

(2-Oxopiperidin-1-yl)acetyl chloride is the acyl chloride derivative of (2-Oxopiperidin-1-yl)acetic acid. Its reactivity makes it a valuable building block for the synthesis of a variety of amide and ester derivatives.

| Property | Value |

| Molecular Formula | C₇H₁₀ClNO₂ |

| Molecular Weight | 175.61 g/mol |

| IUPAC Name | (2-Oxopiperidin-1-yl)acetyl chloride |

| CAS Number | Not available |

| Canonical SMILES | C1CCNC(=O)N1CC(=O)Cl |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of (2-Oxopiperidin-1-yl)acetyl chloride from its corresponding carboxylic acid using thionyl chloride. This method is a standard and effective way to produce acyl chlorides.[1][2][3][4]

Materials:

-

(2-Oxopiperidin-1-yl)acetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent (e.g., toluene)

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

Rotary evaporator

Procedure:

-

Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (2-Oxopiperidin-1-yl)acetic acid in anhydrous dichloromethane.

-

Reaction: Cool the solution in an ice bath. Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the stirred solution. The addition should be dropwise to control the evolution of HCl and SO₂ gases.

-

Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 2-4 hours, or until the reaction is complete (monitoring by TLC or IR spectroscopy can be employed).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap to capture the corrosive vapors.

-

Purification: The resulting crude (2-Oxopiperidin-1-yl)acetyl chloride is often used directly in the next synthetic step without further purification due to its reactive nature. If purification is necessary, it may be possible via distillation under high vacuum, though care must be taken to avoid decomposition.

Safety Precautions:

-

Thionyl chloride is a corrosive and toxic reagent. All manipulations should be performed in a well-ventilated fume hood.

-

The reaction evolves toxic gases (HCl and SO₂). Ensure proper scrubbing or venting of the reaction off-gases.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Potential Biological Significance and Signaling Pathways

While specific biological data for (2-Oxopiperidin-1-yl)acetyl chloride is not extensively documented, the 2-oxopiperidine core is a structural motif found in various biologically active compounds. Notably, derivatives of the structurally similar 2-oxopyrrolidine, such as piracetam, are known for their nootropic (cognitive-enhancing) effects.[5][6][7][8] The potential for 2-oxopiperidine derivatives to exhibit similar activities makes this scaffold an area of interest for neuropharmacological research.

The mechanisms of action for nootropics are often multifaceted and not fully elucidated. However, several key pathways are thought to be involved.[6][7][8][9]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. ijsts.shirazu.ac.ir [ijsts.shirazu.ac.ir]

- 4. scispace.com [scispace.com]

- 5. MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES | Kodonidi | Pharmacy & Pharmacology [pharmpharm.ru]

- 6. healthopenresearch-files.f1000.com [healthopenresearch-files.f1000.com]

- 7. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Oxopiperidin-1-yl)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Oxopiperidin-1-yl)acetyl chloride, a reactive intermediate of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in publicly accessible literature, this document outlines a putative synthesis based on established chemical principles and provides predicted characterization data.

Chemical Structure and Properties

(2-Oxopiperidin-1-yl)acetyl chloride is an acyl chloride derivative of (2-Oxopiperidin-1-yl)acetic acid. The presence of the reactive acyl chloride functional group makes it a valuable building block for introducing the (2-oxopiperidin-1-yl)acetyl moiety into various molecular scaffolds.

Table 1: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₀ClNO₂ |

| Molecular Weight | 175.61 g/mol |

| Appearance | Predicted to be a colorless to light-yellow liquid or low-melting solid |

| Boiling Point | Not determined |

| Solubility | Expected to be soluble in aprotic organic solvents (e.g., DCM, THF, DMF) and reactive with protic solvents (e.g., water, alcohols) |

| Stability | Expected to be sensitive to moisture and heat |

Synthesis

The most direct and established method for the synthesis of (2-Oxopiperidin-1-yl)acetyl chloride is the conversion of its corresponding carboxylic acid, (2-Oxopiperidin-1-yl)acetic acid, using a suitable chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Synthesis Workflow

Caption: Synthesis workflow for (2-Oxopiperidin-1-yl)acetyl chloride.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of acyl chlorides from carboxylic acids and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

(2-Oxopiperidin-1-yl)acetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, as catalyst)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), and a dropping funnel is flushed with nitrogen or argon gas.

-

(2-Oxopiperidin-1-yl)acetic acid (1.0 equivalent) is dissolved in anhydrous DCM and charged into the reaction flask.

-

The solution is cooled to 0 °C using an ice bath.

-

Chlorination: Thionyl chloride (1.5 - 2.0 equivalents) is added dropwise to the stirred solution via the dropping funnel. A catalytic amount of anhydrous DMF (1-2 drops) can be added to accelerate the reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Workup and Isolation: Upon completion of the reaction, the excess thionyl chloride and the solvent are carefully removed under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the volatile and corrosive byproducts.

-

The crude (2-Oxopiperidin-1-yl)acetyl chloride is obtained as a residue. For many applications, the crude product can be used directly in the next step without further purification. If necessary, purification can be attempted by vacuum distillation, though care must be taken due to the potential for thermal decomposition.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and generates toxic gases (HCl and SO₂). Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Predicted Spectral Data for Characterization

Table 2: Predicted Spectral Data

| Technique | Expected Signals |

| ¹H NMR | Signals corresponding to the piperidinone ring protons and the methylene protons adjacent to the carbonyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the acyl chloride. |

| ¹³C NMR | A signal for the highly deshielded acyl chloride carbonyl carbon (typically in the range of 170-180 ppm), a signal for the amide carbonyl carbon of the piperidinone ring, and signals for the aliphatic carbons of the piperidinone ring and the acetyl group. |

| IR Spectroscopy | A strong absorption band for the acyl chloride C=O stretch (typically in the range of 1780-1815 cm⁻¹). A strong absorption band for the amide C=O stretch of the piperidinone ring (around 1650 cm⁻¹). Absence of the broad O-H stretch of the starting carboxylic acid. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight. Fragmentation patterns would likely involve the loss of a chlorine radical or a COCl group. |

Applications in Drug Development

(2-Oxopiperidin-1-yl)acetyl chloride is a useful intermediate for the synthesis of more complex molecules in drug discovery programs. The 2-piperidone moiety is a common scaffold in various biologically active compounds. The acyl chloride functionality allows for the facile formation of amide and ester bonds, enabling the coupling of the (2-oxopiperidin-1-yl)acetyl group to a wide range of amines and alcohols to generate libraries of new chemical entities for biological screening.

Logical Relationship of Synthesis

Caption: Logical flow of the synthesis of (2-Oxopiperidin-1-yl)acetyl chloride.

This guide provides a foundational understanding of (2-Oxopiperidin-1-yl)acetyl chloride for research and development purposes. The provided synthetic protocol is based on well-established chemical transformations and serves as a starting point for its preparation in a laboratory setting. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.

An In-depth Technical Guide to the Synthesis of (2-Oxopiperidin-1-yl)acetyl Chloride from 2-Piperidone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-Oxopiperidin-1-yl)acetyl chloride, a key building block in the development of various pharmaceutical agents. The synthesis involves the N-acylation of 2-piperidone (also known as δ-valerolactam) with chloroacetyl chloride. This document details the underlying chemical principles, a detailed experimental protocol, and relevant quantitative data from related syntheses.

Introduction

2-Piperidone and its derivatives are important structural motifs found in a wide range of biologically active compounds. The functionalization of the nitrogen atom of the 2-piperidone ring allows for the introduction of various side chains, enabling the modulation of pharmacological properties. The synthesis of (2-Oxopiperidin-1-yl)acetyl chloride provides a versatile intermediate where the reactive acetyl chloride moiety can be further modified, making it a valuable tool in medicinal chemistry and drug discovery.

The core reaction is a nucleophilic acyl substitution, where the nitrogen atom of the 2-piperidone lactam acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Mechanism and Logical Workflow

The synthesis of (2-Oxopiperidin-1-yl)acetyl chloride from 2-piperidone proceeds via a nucleophilic addition-elimination mechanism. The workflow involves the careful selection of reagents and reaction conditions to ensure efficient acylation and minimize side reactions.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the nitrogen atom of 2-piperidone on the carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to yield the final product. A base is essential to deprotonate the nitrogen of 2-piperidone, increasing its nucleophilicity, and to scavenge the HCl generated during the reaction.

Caption: Reaction mechanism for the synthesis of (2-Oxopiperidin-1-yl)acetyl chloride.

Experimental Workflow

The general workflow for this synthesis involves the preparation of the reaction setup, the controlled addition of reagents, monitoring the reaction progress, and subsequent workup and purification of the product.

An In-depth Technical Guide to the Synthesis of (2-Oxopiperidin-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-Oxopiperidin-1-yl)acetic acid, a key building block in medicinal chemistry and drug development. This document details the primary synthetic routes, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Introduction

(2-Oxopiperidin-1-yl)acetic acid, also known as 1-(carboxymethyl)-2-piperidone, is a derivative of 2-piperidone (δ-valerolactam). Its structure incorporates a lactam ring, a common motif in many biologically active compounds. The presence of the acetic acid side chain provides a handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents. The synthesis of this compound is a fundamental example of N-alkylation of a lactam, a crucial reaction in organic synthesis.

Synthetic Pathways

The synthesis of (2-Oxopiperidin-1-yl)acetic acid is primarily achieved through the N-alkylation of 2-piperidone. Two main strategies are commonly employed:

-

Direct Alkylation: This method involves the direct reaction of 2-piperidone with a haloacetic acid, typically chloroacetic acid, in the presence of a base. This one-step process offers a straightforward route to the final product.

-

Two-Step Alkylation and Hydrolysis: This approach involves an initial N-alkylation of 2-piperidone with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, to form the intermediate, ethyl (2-oxopiperidin-1-yl)acetate. This ester is then hydrolyzed to yield the desired carboxylic acid. This two-step method can sometimes offer advantages in terms of yield and purification.

Below is a graphical representation of these synthetic pathways.

Synthesis of (2-Oxopiperidin-1-yl)acetyl chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the versatile chemical intermediate, (2-Oxopiperidin-1-yl)acetyl chloride. This compound serves as a valuable building block in the development of various pharmaceutical agents. The synthesis is presented as a two-step process, commencing with the N-alkylation of 2-piperidone to yield the carboxylic acid precursor, followed by its conversion to the target acid chloride. This guide offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in their synthetic endeavors.

Synthetic Pathway Overview

The synthesis of (2-Oxopiperidin-1-yl)acetyl chloride is efficiently achieved through a two-step reaction sequence. The first step involves the N-alkylation of 2-piperidone (also known as δ-valerolactam) with chloroacetic acid in the presence of a base to form (2-Oxopiperidin-1-yl)acetic acid. The subsequent step converts this carboxylic acid intermediate into the final product, (2-Oxopiperidin-1-yl)acetyl chloride, using a standard chlorinating agent such as thionyl chloride.

Caption: Synthetic workflow for (2-Oxopiperidin-1-yl)acetyl chloride.

Experimental Protocols

Step 1: Synthesis of (2-Oxopiperidin-1-yl)acetic acid

This procedure is adapted from a similar synthesis involving 4-piperidone and outlines the N-alkylation of 2-piperidone.

Materials:

-

2-Piperidone

-

Chloroacetic acid

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Hydrochloric acid (30% w/w)

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a constant pressure dropping funnel, add deionized water and potassium carbonate.

-

To this solution, add chloroacetic acid and heat the mixture to 60-65 °C.

-

Prepare a solution of 2-piperidone in deionized water.

-

Slowly add the 2-piperidone solution dropwise to the heated reaction mixture over a period of approximately 2 hours, maintaining the temperature between 60-65 °C.

-

After the addition is complete, raise the temperature to 70-75 °C and continue stirring for 4 hours.

-

Cool the reaction mixture to 20-25 °C.

-

Acidify the solution to a pH of 2.5-3.0 by the slow addition of 30% hydrochloric acid.

-

The resulting precipitate is collected by filtration.

-

Dry the solid product to obtain (2-Oxopiperidin-1-yl)acetic acid.

Quantitative Data (based on analogous 4-piperidone synthesis):

| Reagent/Product | Molar Ratio | Typical Yield |

| 2-Piperidone | 1.0 | - |

| Chloroacetic acid | 1.15 | - |

| Potassium carbonate | 1.25 | - |

| (2-Oxopiperidin-1-yl)acetic acid | - | ~92.2% |

Step 2: Synthesis of (2-Oxopiperidin-1-yl)acetyl chloride

This is a general procedure for the conversion of a carboxylic acid to an acid chloride using thionyl chloride.

Materials:

-

(2-Oxopiperidin-1-yl)acetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or other inert solvent (optional)

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).

-

To the flask, add (2-Oxopiperidin-1-yl)acetic acid.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the carboxylic acid. The reaction can be performed neat or in an anhydrous inert solvent like dichloromethane.

-

The reaction mixture is then gently heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, the excess thionyl chloride and solvent (if used) are removed by distillation under reduced pressure.

-

The crude (2-Oxopiperidin-1-yl)acetyl chloride can be purified by vacuum distillation.

Quantitative Data (General Reaction):

| Reagent/Product | Molar Ratio | Notes |

| (2-Oxopiperidin-1-yl)acetic acid | 1.0 | Starting material. |

| Thionyl chloride | 2.0 - 3.0 | Acts as both reagent and solvent if used neat. |

| (2-Oxopiperidin-1-yl)acetyl chloride | - | Yields are typically high for this type of transformation. |

Safety Considerations

-

Chloroacetic acid is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Thionyl chloride is a corrosive and lachrymatory liquid that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate PPE must be worn. The reaction produces toxic gases (HCl and SO₂) which must be neutralized in a scrubber.

-

Acetyl chlorides are reactive and moisture-sensitive. They should be handled under anhydrous conditions.

This guide provides a foundational framework for the synthesis of (2-Oxopiperidin-1-yl)acetyl chloride. Researchers should always conduct a thorough literature search and risk assessment before performing any chemical synthesis. The reaction conditions may require optimization to achieve the desired yield and purity for specific applications.

Stability and Storage of (2-Oxopiperidin-1-yl)acetyl chloride: A Technical Guide

(2-Oxopiperidin-1-yl)acetyl chloride is a reactive acyl chloride derivative. Due to its chemical nature, meticulous handling and storage are paramount to maintain its integrity and ensure safety. This guide provides an in-depth overview of the stability and recommended storage conditions for this compound, based on the general principles of acyl chloride chemistry. The information is intended for researchers, scientists, and professionals in drug development.

Core Concepts: The Reactive Nature of Acyl Chlorides

Acyl chlorides are among the most reactive of carboxylic acid derivatives.[1][2] Their high reactivity stems from the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] This inherent reactivity makes them valuable synthetic intermediates but also dictates their stringent storage and handling requirements.

The primary degradation pathway for acyl chlorides is hydrolysis, which occurs readily upon contact with water, including atmospheric moisture.[1][3][4] This reaction yields the corresponding carboxylic acid and hydrogen chloride (HCl) gas, which is corrosive and toxic.[1][5]

Stability Profile of (2-Oxopiperidin-1-yl)acetyl chloride

While specific quantitative stability data for (2-Oxopiperidin-1-yl)acetyl chloride is not extensively available in public literature, its stability profile can be inferred from the well-documented behavior of similar acyl chlorides.

Key Factors Influencing Stability:

-

Moisture: This is the most critical factor. The compound will readily hydrolyze in the presence of water.[1][4]

-

Temperature: Elevated temperatures can accelerate decomposition.[3]

-

Incompatible Materials: Contact with alcohols, amines, strong bases, and oxidizing agents will lead to rapid degradation and potentially hazardous reactions.[5][6]

Recommended Storage and Handling Protocols

To ensure the longevity and purity of (2-Oxopiperidin-1-yl)acetyl chloride, the following storage and handling procedures are essential.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon).[6] | To prevent contact with atmospheric moisture and oxygen. |

| Temperature | Store in a cool, dry, and well-ventilated place.[3][4] Recommended storage temperature is typically 15–25 °C, unless otherwise specified by the supplier.[7] | To minimize the rate of decomposition. |

| Container | Use tightly sealed containers.[4] For breakable containers, use secondary unbreakable packaging.[8] | To prevent ingress of moisture and air. |

| Location | Store away from heat sources, sparks, and open flames.[3] Store in a corrosives area, separate from incompatible materials.[6][8] | To prevent fire and hazardous reactions. |

Handling Procedures

-

Work Environment: Handle in a chemical fume hood to avoid inhalation of corrosive vapors.[4] The work area should be kept dry.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[4]

-

Dispensing: Use dry glassware and equipment. Techniques that minimize atmospheric exposure, such as using a syringe through a septum, are recommended.

-

Spills: In case of a spill, absorb with an inert, dry material and dispose of it as hazardous waste. Do not use water to clean up spills.[6]

Experimental Protocol: Stability Assessment of an Acyl Chloride

The following is a generalized protocol for assessing the stability of a reactive acyl chloride like (2-Oxopiperidin-1-yl)acetyl chloride under various conditions.

Objective: To determine the degradation rate of the acyl chloride under accelerated and stressed conditions.

Materials:

-

(2-Oxopiperidin-1-yl)acetyl chloride

-

Anhydrous solvents (e.g., dichloromethane, acetonitrile)

-

Controlled environment chambers (for temperature and humidity)

-

HPLC or GC-MS for analysis

-

Inert gas (nitrogen or argon)

-

Dry glassware

Methodology:

-

Sample Preparation: In a glovebox or under a stream of inert gas, prepare solutions of (2-Oxopiperidin-1-yl)acetyl chloride in an anhydrous solvent at a known concentration.

-

Stress Conditions:

-

Thermal Stress: Store aliquots of the solution at various elevated temperatures (e.g., 40°C, 60°C) in sealed vials.

-

Hydrolytic Stress: Introduce a known amount of water to the solutions to simulate exposure to moisture.

-

Control: Maintain a control sample at a low temperature (e.g., -20°C) in a desiccated environment.

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each stress condition.

-

Analysis: Immediately analyze the samples by a suitable chromatographic method (HPLC or GC-MS) to quantify the amount of remaining (2-Oxopiperidin-1-yl)acetyl chloride and the formation of the corresponding carboxylic acid.

-

Data Analysis: Plot the concentration of the acyl chloride versus time for each condition to determine the degradation kinetics.

Visualizing Stability Factors

The following diagrams illustrate the key relationships and workflows related to the stability of (2-Oxopiperidin-1-yl)acetyl chloride.

Caption: Factors influencing the stability of (2-Oxopiperidin-1-yl)acetyl chloride.

Caption: Workflow for assessing the stability of a reactive acyl chloride.

Conclusion

The stability of (2-Oxopiperidin-1-yl)acetyl chloride is intrinsically linked to its high reactivity, a characteristic feature of acyl chlorides. Protection from moisture is the most critical aspect of its storage and handling. By implementing stringent anhydrous and inert storage conditions, and by following safe handling protocols, the integrity of this valuable reagent can be maintained for its intended use in research and development.

References

- 1. fiveable.me [fiveable.me]

- 2. Acyl chloride - Wikipedia [en.wikipedia.org]

- 3. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]

- 4. nbinno.com [nbinno.com]

- 5. nj.gov [nj.gov]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. chemicalsafety.ilo.org [chemicalsafety.ilo.org]

An In-depth Technical Guide on the Safety and Handling of (2-Oxopiperidin-1-yl)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. A specific Safety Data Sheet (SDS) for (2-Oxopiperidin-1-yl)acetyl chloride was not available at the time of writing. The following information is extrapolated from the known hazards of similar acyl chlorides, such as acetyl chloride, and related compounds. It is imperative to handle this compound with extreme caution and to perform a thorough risk assessment before use.

Hazard Identification and Classification

(2-Oxopiperidin-1-yl)acetyl chloride is an acyl chloride, a class of organic compounds known for their high reactivity.[1] Based on the structure and the properties of analogous compounds like acetyl chloride, it should be treated as a hazardous substance with the following potential classifications:

-

Flammable Liquid: Acyl chlorides are often flammable, with the potential for vapors to form explosive mixtures with air.[2][3]

-

Corrosive: Causes severe skin burns and eye damage upon contact.[2][3][4][5][6] The material is destructive to mucous membranes and the upper respiratory tract.[7]

-

Reacts Violently with Water: Contact with water, including moisture in the air, can lead to a violent reaction, liberating corrosive and toxic gases such as hydrogen chloride.[1][4][5][6]

-

Lachrymator: The vapors are irritating to the eyes and respiratory system.[4]

GHS Hazard Statements (Anticipated)

Based on acetyl chloride as a proxy:

Physical and Chemical Properties

| Property | Acetyl Chloride Data | Reference |

| Molecular Formula | C2H3ClO | [5] |

| Molecular Weight | 78.5 g/mol | [3] |

| Boiling Point | 51-52 °C | [3][4] |

| Melting Point | -112 °C | [3][4] |

| Flash Point | 4 °C | [3] |

| Density | 1.104 g/cm³ at 25 °C | [4] |

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling (2-Oxopiperidin-1-yl)acetyl chloride.

| Protection Type | Specification | Rationale |

| Eye Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[2] | Protects against splashes and corrosive vapors.[7] |

| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton®). Inspect gloves before use.[2] | Prevents severe skin burns from direct contact. |

| Skin and Body Protection | Flame-retardant and chemical-resistant lab coat, full-length pants, and closed-toe shoes.[4][7] | Protects skin from exposure and potential ignition. |

| Respiratory Protection | A full-face respirator with appropriate cartridges should be used when engineering controls are insufficient or during emergency situations.[7] | Protects against inhalation of corrosive and toxic vapors. |

Handling and Storage

Safe Handling Protocol

All operations involving (2-Oxopiperidin-1-yl)acetyl chloride must be conducted in a certified chemical fume hood.[7]

-

Preparation: Ensure the fume hood is operational and the sash is at the appropriate height. Have all necessary reagents and quenching materials readily available. An emergency shower and eyewash station must be immediately accessible.[8]

-

Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[3][4][7]

-

Dispensing: Use spark-proof tools and ground all equipment to prevent static discharge.[7][8][9] Slowly dispense the liquid using a syringe or cannula.

-

Reaction Quenching: Plan for the safe quenching of any residual reagent. This is typically done by slowly adding the acyl chloride to a cooled, stirred solution of a nucleophile like an alcohol (e.g., isopropanol) or a weak base.

-

Hygiene: Wash hands and skin thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[2]

Figure 1. General workflow for handling reactive acyl chlorides.

Storage Conditions

-

Atmosphere: Store under an inert gas (e.g., nitrogen).[3][7]

-

Location: Store in a cool, dry, well-ventilated, and designated flammables area.[7][9]

-

Incompatibilities: Keep away from water, moisture, alcohols, strong bases, and oxidizing agents.[2][7][10]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][4][7]

First Aid Measures

Immediate medical attention is required for all exposures.

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [7][8] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. | [4][7][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [3][4][8] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting due to the risk of perforation. Seek immediate medical attention. | [2][4][8] |

Spill and Disposal Procedures

Spill Response

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: Use a liquid-absorbent, non-combustible material (e.g., Chemizorb® or sand) to contain the spill. Do not use water.[4]

-

Neutralize: Cautiously neutralize the absorbed material with a weak base, such as sodium bicarbonate, if safe to do so.

-

Collect and Dispose: Collect the material in a suitable, closed container for disposal.

Figure 2. Spill response decision tree for acyl chlorides.

Waste Disposal

Waste material must be disposed of in accordance with local, state, and federal regulations.[4] Do not mix with other waste streams. Handle uncleaned containers as you would the product itself.

Reactivity and Stability

Chemical Stability

The compound is expected to be stable under recommended storage conditions (cool, dry, inert atmosphere).[2]

Reactivity Profile

Acyl chlorides are highly reactive electrophiles. (2-Oxopiperidin-1-yl)acetyl chloride will readily react with nucleophiles.

-

Water: Reacts violently to form (2-oxopiperidin-1-yl)acetic acid and hydrogen chloride gas.[1][4]

-

Alcohols: Reacts exothermically to form the corresponding ester.[1][11]

-

Amines: Reacts readily to form the corresponding amide.[1][11]

-

Strong Bases: Incompatible. Can promote vigorous decomposition.

-

Oxidizing Agents: Incompatible.

Figure 3. General reactivity of (2-Oxopiperidin-1-yl)acetyl chloride.

References

- 1. Acyl chloride - Wikipedia [en.wikipedia.org]

- 2. geneseo.edu [geneseo.edu]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. carlroth.com [carlroth.com]

- 7. wcu.edu [wcu.edu]

- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 11. chem.libretexts.org [chem.libretexts.org]

(2-Oxopiperidin-1-yl)acetyl chloride: A Technical Guide to Its Mechanism of Action in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Oxopiperidin-1-yl)acetyl chloride is a reactive acyl halide that serves as a valuable reagent for introducing the (2-oxopiperidin-1-yl)acetyl moiety into various molecular scaffolds. Although specific literature on this compound is limited, its mechanism of action can be reliably predicted based on the well-established principles of acyl chloride chemistry. This guide elucidates the core reactivity, predicted mechanisms, and synthetic utility of (2-Oxopiperidin-1-yl)acetyl chloride, providing researchers with a foundational understanding for its application in organic synthesis and drug discovery. The primary mechanism is a nucleophilic acyl substitution, proceeding through a tetrahedral intermediate to yield acylated products.

Introduction

(2-Oxopiperidin-1-yl)acetyl chloride, with the chemical structure C₇H₁₀ClNO₂, combines two key functional groups: a highly reactive acyl chloride and a lactam ring. The acyl chloride is the primary site of reactivity, making the compound an excellent acylating agent. The 2-oxopiperidin-1-yl group, a derivative of δ-valerolactam, can influence the compound's solubility, conformational properties, and potential biological interactions in the resulting derivatives. This guide provides a detailed overview of its synthesis, mechanism of action, and potential applications.

Synthesis of (2-Oxopiperidin-1-yl)acetyl chloride

The synthesis of the title compound begins with its corresponding carboxylic acid, (2-Oxopiperidin-1-yl)acetic acid, which is a known and accessible precursor[1]. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅)[2][3]. The use of thionyl chloride or oxalyl chloride is often preferred as the byproducts are gaseous (SO₂, HCl, CO, CO₂), simplifying purification[2][4][5].

General Synthesis Workflow

The logical flow for the synthesis involves the direct conversion of the parent carboxylic acid to the acyl chloride.

References

Spectroscopic data of (2-Oxopiperidin-1-yl)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

(2-Oxopiperidin-1-yl)acetyl chloride is a reactive chemical intermediate, valuable in organic synthesis, particularly for introducing the (2-oxopiperidin-1-yl)acetyl group into various molecules. This functional group is of interest in medicinal chemistry and drug development due to the presence of the lactam structure, a common feature in many biologically active compounds. This guide outlines a common synthetic route and provides an estimation of the key spectroscopic data required for its identification and characterization.

Experimental Protocol: Synthesis

A standard and effective method for the preparation of (2-Oxopiperidin-1-yl)acetyl chloride is the reaction of its corresponding carboxylic acid, (2-Oxopiperidin-1-yl)acetic acid, with thionyl chloride (SOCl₂).[1][2][3][4] This reaction is a widely used procedure for the synthesis of acyl chlorides.[2][4]

Reaction Scheme:

(2-Oxopiperidin-1-yl)acetic acid + SOCl₂ → (2-Oxopiperidin-1-yl)acetyl chloride + SO₂ + HCl

Materials and Reagents:

-

(2-Oxopiperidin-1-yl)acetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, drying tube)

-

Magnetic stirrer and stir bar

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube, add (2-Oxopiperidin-1-yl)acetic acid.

-

Add an excess of thionyl chloride to the flask. The reaction can often be performed neat or with an inert solvent like dichloromethane.

-

The mixture is typically stirred at room temperature or gently heated to reflux for a period of 1 to 4 hours, or until the evolution of HCl and SO₂ gas ceases.[1][3]

-

After the reaction is complete, the excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator.[1]

-

The resulting crude (2-Oxopiperidin-1-yl)acetyl chloride, which is often an oil, can then be used in the subsequent reaction step without further purification, as acyl chlorides are generally reactive and susceptible to hydrolysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (2-Oxopiperidin-1-yl)acetyl chloride. These predictions are based on the known spectral properties of the 2-oxopiperidine ring and the acetyl chloride functional group.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 4.2 - 4.5 | s | 2H | -N-CH₂ -COCl |

| ~ 3.2 - 3.4 | t | 2H | -N-CH₂ -(CH₂)₃-CO- |

| ~ 2.4 - 2.6 | t | 2H | -(CH₂)₃-CH₂ -CO-N- |

| ~ 1.8 - 2.0 | m | 4H | -CO-CH₂-CH₂ -CH₂ -CH₂-N- |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~ 172 - 175 | -C O-Cl |

| ~ 170 - 173 | -N-C O-CH₂- |

| ~ 50 - 55 | -N-C H₂-COCl |

| ~ 48 - 52 | -N-C H₂-(CH₂)₃-CO- |

| ~ 30 - 35 | -(CH₂)₃-C H₂-CO-N- |

| ~ 20 - 25 | -CO-CH₂-C H₂-CH₂- |

| ~ 20 - 25 | -CH₂-C H₂-CH₂-N- |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1790 - 1815 | Strong | C=O stretch (acyl chloride) |

| ~ 1640 - 1680 | Strong | C=O stretch (amide/lactam) |

| ~ 2850 - 2960 | Medium | C-H stretch (aliphatic) |

| ~ 1400 - 1480 | Medium | CH₂ scissoring |

| ~ 650 - 750 | Strong | C-Cl stretch |

Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| ~ 175/177 | [M]⁺ molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| ~ 140 | [M - Cl]⁺ |

| ~ 112 | [M - COCl]⁺ |

| ~ 98 | [M - CH₂COCl]⁺ |

| ~ 84 | Further fragmentation of the piperidinone ring |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the starting material to the synthesized product and its subsequent spectroscopic analysis.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

Technical Guide: Synthesis and Spectroscopic Analysis of (2-Oxopiperidin-1-yl)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and 1H NMR spectroscopic characterization of (2-Oxopiperidin-1-yl)acetyl chloride, a key intermediate in various synthetic pathways. This document outlines a detailed experimental protocol for its preparation from 2-(2-Oxopiperidin-1-yl)acetic acid and presents an analysis of its expected 1H NMR spectrum.

Introduction

(2-Oxopiperidin-1-yl)acetyl chloride is a reactive acyl chloride derivative of 2-piperidone. The presence of the acyl chloride functional group makes it a versatile building block for the introduction of the (2-oxopiperidin-1-yl)acetyl moiety into a wide range of molecules, which is of significant interest in medicinal chemistry and drug development. Accurate and reliable methods for its synthesis and characterization are therefore crucial for its effective utilization in research and development. This guide provides a standard protocol for its synthesis and a detailed interpretation of its 1H NMR spectrum.

Synthesis of (2-Oxopiperidin-1-yl)acetyl chloride

The synthesis of (2-Oxopiperidin-1-yl)acetyl chloride is most effectively achieved by the reaction of its corresponding carboxylic acid, 2-(2-Oxopiperidin-1-yl)acetic acid, with a chlorinating agent such as oxalyl chloride or thionyl chloride. The use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a widely accepted method for the clean and efficient conversion of carboxylic acids to acyl chlorides under mild conditions.

Experimental Protocol

Materials:

-

2-(2-Oxopiperidin-1-yl)acetic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous dichloromethane (DCM)

-

Anhydrous solvent for work-up (e.g., diethyl ether)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler or drying tube) is flushed with dry nitrogen or argon gas.

-

Reactant Addition: 2-(2-Oxopiperidin-1-yl)acetic acid is dissolved in anhydrous dichloromethane and added to the reaction flask. The solution is cooled to 0 °C in an ice bath.

-

Initiation: A catalytic amount (1-2 drops) of anhydrous N,N-dimethylformamide (DMF) is added to the stirred solution.

-

Addition of Chlorinating Agent: Oxalyl chloride (typically 1.2-1.5 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the reaction mixture via the dropping funnel over a period of 15-30 minutes. Vigorous gas evolution (CO and CO₂) will be observed.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the cessation of gas evolution.

-

Work-up: Upon completion of the reaction, the solvent and any excess oxalyl chloride are removed under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts.

-

Purification: The crude (2-Oxopiperidin-1-yl)acetyl chloride is typically used in the next step without further purification due to its reactivity. If necessary, purification can be attempted by distillation under high vacuum.

1H NMR Spectroscopic Data

Table 1: Predicted 1H NMR Data for (2-Oxopiperidin-1-yl)acetyl chloride

| Protons | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-3 (2H) | Multiplet | ~1.80-1.95 | - |

| H-4 (2H) | Multiplet | ~1.70-1.85 | - |

| H-5 (2H) | Multiplet | ~2.40-2.50 | - |

| H-6 (2H) | Triplet | ~3.50-3.60 | ~6.0 |

| -CH₂-COCl (2H) | Singlet | ~4.50-4.70 | - |

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Visualization of Key Processes

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of (2-Oxopiperidin-1-yl)acetyl chloride from its carboxylic acid precursor.

Caption: Synthetic workflow for the preparation of (2-Oxopiperidin-1-yl)acetyl chloride.

Key 1H NMR Correlations

The following diagram illustrates the molecular structure of (2-Oxopiperidin-1-yl)acetyl chloride and highlights the key proton environments for 1H NMR analysis.

Caption: Key proton environments in (2-Oxopiperidin-1-yl)acetyl chloride for 1H NMR.

Conclusion

This technical guide provides a practical framework for the synthesis and 1H NMR characterization of (2-Oxopiperidin-1-yl)acetyl chloride. The detailed experimental protocol offers a reliable method for its preparation, while the predicted spectroscopic data serves as a valuable reference for its identification and purity assessment. This information is intended to support researchers and scientists in the efficient and effective use of this important synthetic intermediate.

An In-depth Technical Guide to the Predicted 13C NMR Spectrum of (2-Oxopiperidin-1-yl)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted 13C Nuclear Magnetic Resonance (NMR) data for (2-Oxopiperidin-1-yl)acetyl chloride. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages spectral data from analogous structures and established chemical shift principles to offer a robust prediction. This information is intended to aid researchers in the identification, characterization, and quality control of this and related molecules in drug discovery and development workflows.

Predicted 13C NMR Data

The predicted chemical shifts for (2-Oxopiperidin-1-yl)acetyl chloride are derived from the known spectrum of 2-piperidone and typical values for acyl chlorides and N-substituted amides. The electron-withdrawing nature of the acetyl chloride group is expected to deshield adjacent carbons, leading to downfield shifts.

Table 1: Predicted 13C NMR Chemical Shifts for (2-Oxopiperidin-1-yl)acetyl chloride and Comparative Experimental Data for 2-Piperidone.

| Carbon Atom | Predicted Chemical Shift (ppm) for (2-Oxopiperidin-1-yl)acetyl chloride | Experimental Chemical Shift (ppm) for 2-Piperidone[1] | Rationale for Prediction |

| C=O (Acyl Chloride) | 168 - 175 | - | Acyl chloride carbonyls typically resonate in this downfield region due to the strong electron-withdrawing effect of the chlorine atom.[2][3] |

| C=O (Amide) | 170 - 178 | 174.5 | The amide carbonyl of the piperidone ring is expected to be in a similar range to 2-piperidone itself. Saturated amide carbonyls generally appear between 173-178 ppm.[4] |

| -CH2-C=O (Acyl Chloride) | 50 - 60 | - | The methylene carbon adjacent to the acyl chloride carbonyl will be significantly deshielded. |

| C6 (Piperidone Ring) | 48 - 55 | 42.1 | N-acylation will cause a downfield shift of the carbon adjacent to the nitrogen compared to the parent lactam. |

| C2 (Piperidone Ring) | - | 31.7 | This carbon is part of the amide carbonyl in the parent structure. In the target molecule, this corresponds to the amide carbonyl. |

| C3 (Piperidone Ring) | 28 - 35 | 31.1 | A slight downfield shift is expected due to the influence of the N-acyl group. |

| C5 (Piperidone Ring) | 20 - 28 | 22.8 | Minimal change is expected for this carbon. |

| C4 (Piperidone Ring) | 18 - 25 | 21.3 | Minimal change is expected for this carbon. |

Logical Relationship of Chemical Shifts

The following diagram illustrates the distinct chemical shift regions anticipated for the carbon atoms in (2-Oxopiperidin-1-yl)acetyl chloride, based on their chemical environment.

Caption: Predicted 13C NMR chemical shift regions for (2-Oxopiperidin-1-yl)acetyl chloride.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of (2-Oxopiperidin-1-yl)acetyl chloride.

1. Sample Preparation:

-

Weigh approximately 10-25 mg of the solid (2-Oxopiperidin-1-yl)acetyl chloride and transfer it to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for its good solubilizing properties and well-defined solvent peak.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

2. NMR Instrument Setup:

-

This protocol is based on a standard 400 MHz NMR spectrometer.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which will result in sharp, well-resolved spectral lines.

3. Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) should be used.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, particularly the quaternary carbonyl carbons.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. A starting point of 1024 scans is reasonable, and this can be adjusted based on the sample concentration and desired signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range.

-

Temperature: The experiment should be run at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl3).

-

Integrate the peaks if desired, although integration in 13C NMR is generally not as quantitative as in 1H NMR without specific experimental setups.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for obtaining and analyzing the 13C NMR spectrum.

Caption: Experimental workflow for 13C NMR spectroscopy.

References

An In-depth Technical Guide to the Infrared Spectrum of (2-Oxopiperidin-1-yl)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of (2-Oxopiperidin-1-yl)acetyl chloride. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the well-established characteristic absorption frequencies of its constituent functional groups: a six-membered lactam (δ-valerolactam) and an aliphatic acyl chloride. This document also outlines a plausible synthetic route and a standard experimental protocol for acquiring an actual IR spectrum.

Molecular Structure and Key Functional Groups

(2-Oxopiperidin-1-yl)acetyl chloride is a bifunctional molecule featuring a tertiary amide incorporated into a six-membered ring (a lactam) and a reactive acyl chloride group. The vibrational modes of these two carbonyl groups are the most prominent features in its IR spectrum and are key to its characterization.

Figure 1: Molecular structure of (2-Oxopiperidin-1-yl)acetyl chloride highlighting the key functional groups.

Predicted Infrared Absorption Data

The IR spectrum of (2-Oxopiperidin-1-yl)acetyl chloride is predicted to be dominated by two strong carbonyl absorptions. The acyl chloride C=O stretch will appear at a significantly higher wavenumber than the lactam C=O stretch due to the strong inductive effect of the chlorine atom.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~2950 - 2850 | Medium-Strong | C-H (Alkyl) | Symmetric & Asymmetric Stretching |

| ~1810 - 1790 | Very Strong, Sharp | C=O (Acyl Chloride) | Stretching |

| ~1680 - 1660 | Strong | C=O (Lactam Amide I) | Stretching |

| ~1470 - 1440 | Medium | CH₂ | Scissoring (Bending) |

| ~1360 - 1340 | Medium | C-N (Lactam) | Stretching |

| ~800 - 600 | Strong | C-Cl | Stretching |

Detailed Interpretation of Spectral Regions

-

C-H Stretching Region (3000-2800 cm⁻¹): Absorptions in this region arise from the C-H stretching vibrations of the methylene groups (CH₂) in the piperidine ring and the acetyl moiety. Multiple peaks are expected corresponding to symmetric and asymmetric stretching modes.

-

Carbonyl (C=O) Stretching Region (1850-1600 cm⁻¹): This is the most diagnostic region of the spectrum.

-

Acyl Chloride C=O Stretch (~1800 cm⁻¹): A very strong and sharp absorption band is predicted in the 1810-1790 cm⁻¹ range. This high frequency is characteristic of acyl chlorides and is a result of the strong electron-withdrawing nature of the chlorine atom, which shortens and strengthens the C=O bond.[1][2]

-

Lactam C=O Stretch (~1670 cm⁻¹): A strong absorption band, characteristic of the amide I band in a six-membered ring lactam, is expected around 1670 cm⁻¹.[3] This band is at a lower frequency compared to the acyl chloride due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which lengthens and weakens the C=O bond.

-

-

Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex series of bands corresponding to various bending and stretching vibrations.

-

CH₂ Bending (~1450 cm⁻¹): Methylene scissoring vibrations will appear in this area.

-

C-N Stretching (~1350 cm⁻¹): The stretching vibration of the C-N bond within the lactam ring is expected here.

-

C-Cl Stretching (~700 cm⁻¹): A strong absorption corresponding to the C-Cl stretch is anticipated in the lower frequency part of the spectrum.

-

Experimental Protocols

A. Synthesis of (2-Oxopiperidin-1-yl)acetyl chloride

A plausible synthetic route involves the conversion of the corresponding carboxylic acid, (2-Oxopiperidin-1-yl)acetic acid, to the acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂).

Figure 2: Proposed workflow for the synthesis of (2-Oxopiperidin-1-yl)acetyl chloride.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, dissolve (2-Oxopiperidin-1-yl)acetic acid (1 equivalent) in an anhydrous solvent like dichloromethane or toluene.

-

Addition of Reagent: Cool the solution in an ice bath. Slowly add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise to the stirred solution. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a bubbler with mineral oil or an appropriate trap).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and the solvent by distillation, preferably under reduced pressure.

-

Purification: The resulting crude (2-Oxopiperidin-1-yl)acetyl chloride can be purified by vacuum distillation or recrystallization if it is a solid. The product should be handled under anhydrous conditions due to its moisture sensitivity.

B. Infrared Spectrum Acquisition

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Liquid Sample (Neat): If the product is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Solid Sample (KBr Pellet): If the product is a solid, grind a small amount of the sample (~1-2 mg) with anhydrous KBr powder (~100-200 mg) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in an appropriate anhydrous IR-transparent solvent (e.g., carbon tetrachloride (CCl₄) or chloroform (CHCl₃)) and place it in a suitable liquid cell.[4] Note that the solvent will have its own characteristic absorptions.

Data Acquisition:

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or with the pure solvent/KBr pellet).

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and record the spectrum.

-

Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound. Typically, spectra are recorded over the range of 4000-400 cm⁻¹.

This guide provides a foundational understanding of the key spectral features of (2-Oxopiperidin-1-yl)acetyl chloride, which is essential for its identification and characterization in research and development settings. The provided protocols offer a practical approach to its synthesis and spectral analysis.

References

Methodological & Application

Application Notes and Protocols: Synthesis of DPP-IV Inhibitors Utilizing (2-Oxopiperidin-1-yl)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as GLP-1 and GIP.[1] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus. This document provides a detailed protocol for the synthesis of a potential DPP-IV inhibitor utilizing (2-Oxopiperidin-1-yl)acetyl chloride as a key reagent. While a direct synthesis of a marketed DPP-IV inhibitor using this specific acyl chloride is not extensively documented in publicly available literature, the following protocol outlines a chemically sound, representative procedure based on established synthetic methodologies for analogous DPP-IV inhibitors, such as Vildagliptin.[1]

Overview of the Synthetic Strategy

The synthesis of the target DPP-IV inhibitor involves the N-acylation of a suitable amino-nitrile scaffold with (2-Oxopiperidin-1-yl)acetyl chloride. The amino-nitrile component is a common feature in many DPP-IV inhibitors, as the nitrile group can interact with the active site of the enzyme.[1] The (2-Oxopiperidin-1-yl)acetyl moiety is introduced to explore its potential interactions with the enzyme's binding pockets.

The overall synthetic workflow can be visualized as follows:

Figure 1: General workflow for the synthesis of a DPP-IV inhibitor using (2-Oxopiperidin-1-yl)acetyl chloride.

Experimental Protocol: Synthesis of a Novel DPP-IV Inhibitor

This protocol describes the synthesis of a hypothetical DPP-IV inhibitor, (S)-1-((2-oxopiperidin-1-yl)acetyl)pyrrolidine-2-carbonitrile, a structural analog of Vildagliptin.

2.1. Materials and Reagents

-

(S)-pyrrolidine-2-carbonitrile hydrochloride

-

(2-Oxopiperidin-1-yl)acetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

2.2. Reaction Setup

The reaction should be conducted in a well-ventilated fume hood. All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.

2.3. Synthetic Procedure

-

To a stirred suspension of (S)-pyrrolidine-2-carbonitrile hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add triethylamine (2.2 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to neutralize the hydrochloride salt and liberate the free amine.

-

In a separate flask, dissolve (2-Oxopiperidin-1-yl)acetyl chloride (1.1 eq) in anhydrous DCM.

-

Add the solution of (2-Oxopiperidin-1-yl)acetyl chloride dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure target compound.

2.4. Characterization

The structure and purity of the synthesized compound should be confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Quantitative Data Summary

The following table summarizes the reactants and expected product for the synthesis of (S)-1-((2-oxopiperidin-1-yl)acetyl)pyrrolidine-2-carbonitrile.

| Compound | Molecular Weight ( g/mol ) | Molar Equivalents | Theoretical Mass (g) |

| (S)-pyrrolidine-2-carbonitrile hydrochloride | 132.59 | 1.0 | 1.33 |

| (2-Oxopiperidin-1-yl)acetyl chloride | 175.62 | 1.1 | 1.93 |

| Triethylamine | 101.19 | 2.2 | 2.23 |

| Product: | |||

| (S)-1-((2-oxopiperidin-1-yl)acetyl)pyrrolidine-2-carbonitrile | 235.29 | - | 2.35 (at 100% yield) |

Note: The yield of this reaction is hypothetical and would need to be determined experimentally. Based on similar acylation reactions in the synthesis of DPP-IV inhibitors, a yield in the range of 60-80% could be reasonably expected.

DPP-IV Signaling Pathway

DPP-IV is a transmembrane glycoprotein that acts as a serine protease.[2] Its primary role in glucose homeostasis is the cleavage and inactivation of the incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1] By inhibiting DPP-IV, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

References

Application Notes and Protocols: Coupling of (2-Oxopiperidin-1-yl)acetyl chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 2-(2-oxopiperidin-1-yl)acetamides via the coupling reaction of (2-oxopiperidin-1-yl)acetyl chloride with primary amines. This reaction, typically proceeding through a Schotten-Baumann mechanism, is a robust method for generating a diverse library of amide compounds. These products are of significant interest in medicinal chemistry and drug development due to their structural similarity to nootropic agents and other biologically active molecules. This document outlines a general protocol, expected yields based on analogous reactions, and discusses potential biological activities and relevant signaling pathways for the resulting compounds.

Introduction

The coupling of acyl chlorides with primary amines is a fundamental and widely utilized transformation in organic synthesis, known as the Schotten-Baumann reaction.[1][2] This reaction is characterized by its efficiency and broad substrate scope, making it a valuable tool for the generation of amide libraries. The (2-oxopiperidin-1-yl)acetamide scaffold is of particular interest as it is a key structural motif in various compounds with potential neurological and pharmacological activities. The synthesis of derivatives of this scaffold allows for the exploration of structure-activity relationships and the development of novel therapeutic agents.

Data Presentation

While specific quantitative data for a wide range of primary amines with (2-oxopiperidin-1-yl)acetyl chloride is not extensively available in the public literature, the following tables provide expected yields based on analogous reactions involving the synthesis of similar N-substituted acetamides. These reactions demonstrate the general efficiency of the Schotten-Baumann coupling.

Table 1: Synthesis of 2-(2-oxopyrrolidin-1-yl)acetamides via Thermal Cyclization

Note: This table is for a related class of compounds and suggests the general feasibility of achieving high yields for similar structures.

| R Group on Amine | Yield (%) |

| H | 70-97% |

| Phenyl | 70-97% |

| 2,4-Dichlorophenyl | 70-97% |

| 4-Chlorophenyl | 70-97% |

| 4-Methoxyphenyl | 70-97% |

| 3-Nitrophenyl | 70-97% |

Data adapted from a study on the synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides.[3]

Table 2: Synthesis of N-(p-tolyl)acetamide Derivatives via Schotten-Baumann Reaction

Note: This table provides representative yields for the coupling of an N-aryl amine with a chloroacetyl derivative, a reaction type analogous to the title reaction.

| Reactant 1 | Reactant 2 | Yield (%) |

| 2-mercapto-4-methyl-6-phenylnicotinonitrile | 2-chloro-N-(p-tolyl)acetamide | 89% |

| 2-mercapto-4,6-diphenylnicotinonitrile | 2-chloro-N-(p-tolyl)acetamide | 83% |

Data adapted from a study on the synthesis of 2-((3-cyano-4,6-disubstituted-pyridin-2-yl)thio)-N-(aryl)acetamide.[4]

Experimental Protocols

The following is a general, representative protocol for the coupling of (2-oxopiperidin-1-yl)acetyl chloride with a primary amine based on standard Schotten-Baumann reaction conditions. Optimization may be required for specific substrates.

Materials:

-

(2-Oxopiperidin-1-yl)acetyl chloride

-

Primary amine of choice (e.g., benzylamine, aniline)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).

-

Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M. Add triethylamine (TEA) (1.1-1.5 equivalents) to the solution.

-

Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Prepare a solution of (2-oxopiperidin-1-yl)acetyl chloride (1.0-1.1 equivalents) in a minimal amount of anhydrous DCM. Add the acyl chloride solution dropwise to the stirring amine solution over a period of 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-(2-oxopiperidin-1-yl)acetamide.

Mandatory Visualizations

Reaction Workflow

References

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. researchgate.net [researchgate.net]